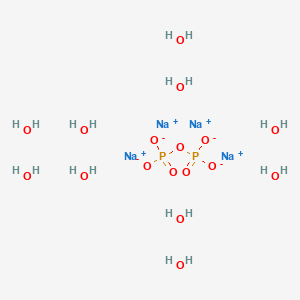

Décahydrate de pyrophosphate de sodium

Vue d'ensemble

Description

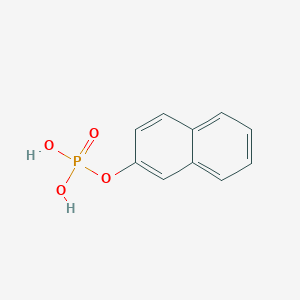

Sodium pyrophosphate tetrabasic decahydrate functions as a sequestering, clarifying, buffering agent and water softener. It is used as an emulsifier, pH buffer and dough conditioner. Sodium pyrophosphate tetrabasic acts as a thickening agent in puddings and tartar control agent in toothpaste.

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Sodium pyrophosphate decahydrate is a hydrate that is the decahydrate form of sodium diphosphate. It has a role as a food thickening agent, a food emulsifier and a chelator. It contains a sodium diphosphate.

Applications De Recherche Scientifique

Agent tampon

Le décahydrate de pyrophosphate de sodium est utilisé comme agent tampon . En chimie, une solution tampon sert à maintenir un pH stable lorsqu'une petite quantité d'acide ou de base est introduite dans une solution.

Émulsifiant

Il est utilisé comme émulsifiant . Les émulsifiants sont des substances qui aident à mélanger deux substances qui ne sont normalement pas miscibles ou solubles.

Agent épaississant

Le this compound est utilisé comme agent épaississant . Les agents épaississants augmentent la viscosité d'une substance sans modifier sensiblement ses autres propriétés.

Additif alimentaire

Il est utilisé comme additif alimentaire . En tant qu'additif alimentaire, il peut être utilisé pour réguler l'acidité et est classé comme régulateur d'acidité.

Agent dispersant

Le this compound est utilisé comme agent dispersant . Les agents dispersants comprennent une large gamme d'additifs utilisés dans la formulation de produits de dispersion comme les peintures, les encres et les revêtements.

Agent anti-tartre dans le dentifrice et la soie dentaire Il agit comme un agent anti-tartre dans le dentifrice et la soie dentaire . Il est utilisé pour éliminer le calcium et le magnésium de la salive, évitant ainsi leur dépôt sur les dents .

Additif détergent

Il est utilisé dans les détergents pour empêcher le dépôt sur le tissu .

Catalyseur dans la nucléation

Le this compound peut être utilisé pour catalyser la nucléation du trihydrate d'acétate de sodium, un matériau de stockage de chaleur latente potentiel .

Mécanisme D'action

Target of Action

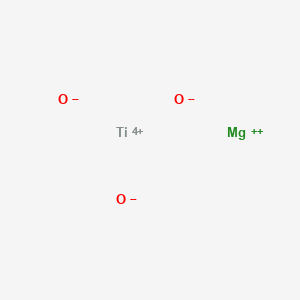

Sodium pyrophosphate decahydrate primarily targets calcium and magnesium ions in the body . It acts as a chelating agent , binding to these ions and preventing their deposition . In dental applications, it targets the calcium and magnesium ions present in saliva .

Mode of Action

Sodium pyrophosphate decahydrate interacts with its targets by binding to the calcium and magnesium ions in the body . This interaction prevents the ions from being deposited on surfaces such as teeth . In the food industry, it acts as an emulsifier , helping to mix water and oil components .

Biochemical Pathways

It is known to play a role in various industrial applications due to itssequestering and dispersing properties . In the context of dental health, it affects the pathway of ion deposition by removing calcium and magnesium ions from saliva .

Pharmacokinetics

It is known to be used in various applications where it comes into direct contact with the body, such as in toothpaste and food products . Its impact on bioavailability is largely dependent on the specific application and the other compounds present.

Result of Action

The primary result of sodium pyrophosphate decahydrate’s action is the prevention of calcium and magnesium ion deposition . In dental applications, this results in tartar control, as the compound prevents the ions in saliva from being deposited on the teeth . In food applications, it can help to improve the texture and stability of the product .

Action Environment

The action of sodium pyrophosphate decahydrate can be influenced by various environmental factors. For example, it is known to be hygroscopic , meaning it can absorb water from the environment . This property can affect its stability and efficacy in different applications. Furthermore, it is known to lose its crystalline water when heated to 100°C , which can also impact its functionality.

Safety and Hazards

Sodium pyrophosphate decahydrate should be used only outdoors or in a well-ventilated area. Avoid breathing dust. Wash thoroughly after handling. Wear eye protection, face protection. Wear protective gloves . Avoid dust formation. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Sodium pyrophosphate decahydrate plays a significant role in biochemical reactions. It acts as a chelator, binding to a single metallic central atom to form a chelate . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can serve as a tartar control agent in toothpaste and dental floss, removing calcium and magnesium from saliva and thus preventing them from being deposited on teeth .

Cellular Effects

The effects of Sodium pyrophosphate decahydrate on cells and cellular processes are diverse. It influences cell function by acting as a buffering agent and an emulsifier

Molecular Mechanism

At the molecular level, Sodium pyrophosphate decahydrate exerts its effects through binding interactions with biomolecules. Its role as a chelator allows it to bind to metallic central atoms, influencing enzyme activity

Temporal Effects in Laboratory Settings

In laboratory settings, Sodium pyrophosphate decahydrate has been used to catalyze the nucleation of sodium acetate trihydrate, a potential latent heat storage material . The supercooled melt of sodium acetate trihydrate recrystallized at about 5 degrees below the melting point only when Sodium pyrophosphate decahydrate was added to it

Dosage Effects in Animal Models

It is known that its toxicity is approximately twice that of table salt when ingested orally .

Metabolic Pathways

Sodium pyrophosphate decahydrate is involved in various metabolic pathways. As a chelator, it can interact with enzymes and cofactors

Transport and Distribution

As a water-soluble compound, it is likely to be distributed throughout the cell and interact with various cellular components .

Subcellular Localization

As a water-soluble compound, it is likely to be found throughout the cell .

Propriétés

IUPAC Name |

tetrasodium;phosphonato phosphate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O7P2.10H2O/c;;;;1-8(2,3)7-9(4,5)6;;;;;;;;;;/h;;;;(H2,1,2,3)(H2,4,5,6);10*1H2/q4*+1;;;;;;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWGHDYJGOMEKT-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20Na4O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7722-88-5 (Parent) | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50158904 | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrasodium pyrophosphate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13472-36-1 | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium pyrophosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, sodium salt, hydrate (1:4:10) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PYROPHOSPHATE DECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY3DKB96QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

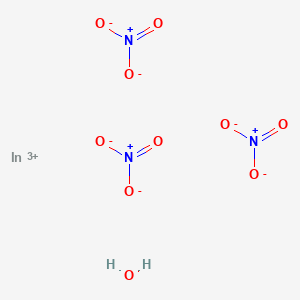

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.